4-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide
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Overview
Description
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridin-2-one core with an amino group and a dihydrobromide counterion, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide typically involves the following steps:
Formation of the Pyridin-2-one Core: The pyridin-2-one core can be synthesized through a cyclization reaction of an appropriate diketone precursor with ammonia or an amine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.
Formation of the Dihydrobromide Salt: The dihydrobromide salt is formed by reacting the free base with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridin-2-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyridin-2-ones: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline:
Aminomethyl propanol: Another compound with similar functional groups, used in various industrial applications.
Uniqueness: 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound.
Properties
CAS No. |
2624136-34-9 |
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Molecular Formula |
C9H16Br2N2O |
Molecular Weight |
328 |
Purity |
95 |
Origin of Product |
United States |
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